molecular formula C14H22ClN5O B12748262 N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl CAS No. 148296-19-9

N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl

Cat. No.: B12748262
CAS No.: 148296-19-9
M. Wt: 311.81 g/mol
InChI Key: ZWBAKYZYEXLYEB-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl” is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique bicyclic structure, is of particular interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl” typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.

    Ethylation: Addition of the ethyl group under controlled conditions.

    Formation of the Bicyclic Structure: This step involves the formation of the 8-oxa-3-azabicyclo(3.2.1)octane ring system, which is a crucial part of the molecule.

    Triazine Ring Formation: The final step involves the formation of the triazine ring, which is achieved through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological properties. Its bicyclic structure suggests it could interact with biological targets in unique ways.

Medicine

Potential applications in medicine include the development of new drugs. The compound’s structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-4-ethyl-1,3,5-triazin-2-amine: A simpler triazine derivative without the bicyclic structure.

    4-Ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine: A compound with a similar bicyclic structure but lacking the cyclopropyl group.

Uniqueness

The uniqueness of “N-Cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo(3.2.1)oct-3-yl)-1,3,5-triazin-2-amine HCl” lies in its combination of the cyclopropyl group, ethyl group, and the bicyclic structure, which may confer unique chemical and biological properties.

Properties

CAS No.

148296-19-9

Molecular Formula

C14H22ClN5O

Molecular Weight

311.81 g/mol

IUPAC Name

N-cyclopropyl-4-ethyl-6-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1,3,5-triazin-2-amine;hydrochloride

InChI

InChI=1S/C14H21N5O.ClH/c1-2-12-16-13(15-9-3-4-9)18-14(17-12)19-7-10-5-6-11(8-19)20-10;/h9-11H,2-8H2,1H3,(H,15,16,17,18);1H

InChI Key

ZWBAKYZYEXLYEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)N2CC3CCC(C2)O3)NC4CC4.Cl

Origin of Product

United States

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